molecular formula C25H22ClN5O2S B2889837 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866848-21-7

3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2889837
CAS No.: 866848-21-7
M. Wt: 491.99
InChI Key: MARPSINSBUWUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic molecule featuring a triazolo[1,5-a]quinazoline core. This scaffold is substituted at position 3 with a 4-tert-butylphenyl sulfonyl group and at position 5 with a 4-chlorophenyl amine moiety.

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-N-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c1-25(2,3)16-8-14-19(15-9-16)34(32,33)24-23-28-22(27-18-12-10-17(26)11-13-18)20-6-4-5-7-21(20)31(23)30-29-24/h4-15H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARPSINSBUWUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic derivative belonging to the quinazoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial effects, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of the compound is C25H22ClN5O2SC_{25}H_{22}ClN_{5}O_{2}S, with a molecular weight of approximately 491.99 g/mol. The structure features a quinazoline core substituted with a triazole ring and sulfonyl groups, which are significant for its biological properties.

Cytotoxicity

Recent studies have indicated that quinazoline derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. Specifically:

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A6HT-2912

These findings suggest that the compound may possess similar anti-cancer properties due to its structural analogies with other active quinazoline derivatives .

Antibacterial Activity

The antibacterial activity of quinazoline derivatives has also been documented. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or disruption of cell wall integrity, leading to cell death.

Study on Quinazoline Derivatives

A study focused on the synthesis of quinazoline-thiazole hybrids revealed that these compounds exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity. The research highlighted that compounds with a sulfonamide moiety showed improved potency compared to their non-sulfonamide counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the quinazoline structure affect biological activity. In particular:

  • Sulfonyl Group : Enhances solubility and bioavailability.
  • Chlorophenyl Substitution : Contributes to increased binding affinity to target receptors.

This analysis helps in designing more potent derivatives for further pharmacological evaluation.

Comparison with Similar Compounds

Structural Features of the Target Compound

The triazolo[1,5-a]quinazoline core combines a triazole and quinazoline ring, enabling π-π stacking and hydrogen-bonding interactions. Key substituents:

  • Position 5 : The 4-chlorophenyl amine introduces electronegativity and rigidity, common in bioactive molecules for optimizing pharmacokinetics .

Comparison with Triazolo[1,5-a]quinazoline Analogs

The closest structural analog is N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine (), which shares the triazoloquinazoline core but differs in substituents:

  • Position 3 : 4-Methylphenyl (vs. 4-tert-butylphenyl sulfonyl).
  • Position 5 : A phenethyl group with 3,4-diethoxy substituents (vs. 4-chlorophenyl).
    This analog’s biological activity is unspecified, but its synthesis suggests compatibility with diverse aryl modifications .

Table 1: Triazolo[1,5-a]quinazoline Derivatives

Compound Core Structure R3 Substituent R5 Substituent Notes
Target Compound Triazolo[1,5-a]quinazoline 4-tert-butylphenyl sulfonyl 4-chlorophenyl amine Hypothesized kinase inhibition
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 4-methylphenyl 3,4-diethoxyphenethyl Synthetic accessibility

Comparison with Triazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyrimidine Derivatives

Compounds with triazolo-pyrimidine or pyrazolo-pyrimidine cores share functional similarities but differ in ring fusion and bioactivity:

a. Triazolo[1,5-a]pyrimidines ():

  • N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 92, ): Yields: 31–56% . Substituents: Chlorophenyl amine at position 7, dimethylaminomethyl at position 2.

b. Pyrazolo[1,5-a]pyrimidines ():

  • 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine (): Substituents: tert-Butyl at position 5, chlorophenyl at position 3. Structural Note: Pyrazolo-pyrimidine core lacks the triazole ring, reducing hydrogen-bonding capacity.

Table 2: Core Structure Comparison

Compound Type Core Structure Key Substituents Bioactivity Notes
Triazolo[1,5-a]quinazoline Triazole + Quinazoline Sulfonyl, chlorophenyl Kinase inhibition (hypothetical)
Triazolo[1,5-a]pyrimidine Triazole + Pyrimidine Chlorophenyl, dimethylaminomethyl Microtubule targeting
Pyrazolo[1,5-a]pyrimidine Pyrazole + Pyrimidine tert-Butyl, chlorophenyl Undisclosed

Comparison with Other Heterocyclic Systems Bearing Similar Substituents

  • Imidazo[1,5-a]quinazoline ():

    • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one features a thioxo group and chlorophenyl. DFT analysis confirmed its tautomeric form, highlighting structural versatility .

Q & A

Q. What are the critical steps in synthesizing triazoloquinazoline derivatives like 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with anthranilic acid derivatives. Key steps include:
  • Nucleophilic substitution : Reacting halogenated intermediates with aryl amines under reflux conditions.

  • Catalytic optimization : Use of triethylamine (TEA) in dimethylformamide (DMF) to enhance reaction efficiency .

  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound.

  • Validation : Confirm structural integrity via 1^1H NMR and LC-MS.

    • Example Synthetic Route :
StepReagents/ConditionsPurposeYield (%)
1Anthranilic acid, POCl₃Quinazoline ring formation65-70
24-tert-butylbenzenesulfonyl chloride, DMFSulfonylation50-55
34-chloroaniline, TEAAmine coupling40-45

Q. Which spectroscopic techniques are most effective for characterizing triazoloquinazoline derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and aromatic proton environments .
  • Infrared Spectroscopy (IR) : Identify sulfonyl (S=O, ~1350 cm1^{-1}) and triazole (C=N, ~1600 cm1^{-1}) functional groups .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for structurally complex analogs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in triazoloquinazoline synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a split-plot design to test variables (temperature, solvent polarity, catalyst concentration). For example:
VariableRange TestedOptimal Value
Temperature80–120°C100°C
SolventDMF, DMSO, THFDMF
Catalyst (TEA)1–5 mol%3 mol%
  • Statistical Analysis : ANOVA to identify significant factors affecting yield .
  • Scale-up Validation : Pilot reactions (10 g scale) to ensure reproducibility .

Q. How should contradictory bioactivity data across triazoloquinazoline derivatives be analyzed?

  • Methodological Answer :
  • Comparative Structure-Activity Relationship (SAR) : Map substituent effects (e.g., tert-butyl vs. methyl groups) on biological targets using molecular docking .
  • Dose-Response Curves : Validate potency discrepancies via IC50_{50} assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Data Normalization : Account for batch-to-batch variability by calibrating against a reference inhibitor (e.g., staurosporine) .

Q. What strategies mitigate instability of sulfonyl-containing triazoloquinazolines during long-term storage?

  • Methodological Answer :
  • Stability Screening : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Lyophilization : Freeze-drying in amber vials under argon atmosphere to prevent hydrolysis .
  • Excipient Compatibility : Test with antioxidants (e.g., BHT) to reduce oxidative degradation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles of triazoloquinazoline derivatives?

  • Methodological Answer :
  • Solvent Screening : Use the Hildebrand solubility parameter to identify optimal solvents (e.g., DMSO > ethanol > water) .
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that falsely reduce apparent solubility .
  • Cross-Study Comparison : Normalize data using logP values; e.g., logP = 3.2 predicts moderate lipid solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.